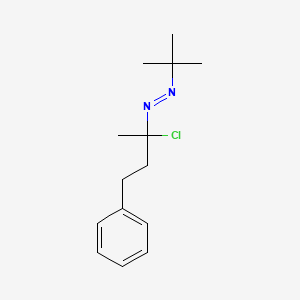![molecular formula C10H16OSSi B14621518 Trimethyl[2-(methylsulfanyl)phenoxy]silane CAS No. 58952-75-3](/img/structure/B14621518.png)
Trimethyl[2-(methylsulfanyl)phenoxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[2-(methylsulfanyl)phenoxy]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenoxy group, which is further substituted with a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-(methylsulfanyl)phenoxy]silane typically involves the reaction of 2-(methylsulfanyl)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2-(methylsulfanyl)phenol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[2-(methylsulfanyl)phenoxy]silane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form the corresponding silanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Hydrolysis: Water or aqueous acids/bases.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: Silanols.
Applications De Recherche Scientifique
Trimethyl[2-(methylsulfanyl)phenoxy]silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the study of silicon-oxygen and silicon-sulfur bond interactions.
Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Trimethyl[2-(methylsulfanyl)phenoxy]silane involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection, enhancing the stability of the compound. The phenoxy and methylsulfanyl groups can participate in various chemical interactions, making the compound versatile in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(phenoxy)silane
- Trimethyl(phenylthio)silane
- Trimethyl(phenyl)silane
Uniqueness
Trimethyl[2-(methylsulfanyl)phenoxy]silane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to other similar compounds
Propriétés
Numéro CAS |
58952-75-3 |
|---|---|
Formule moléculaire |
C10H16OSSi |
Poids moléculaire |
212.39 g/mol |
Nom IUPAC |
trimethyl-(2-methylsulfanylphenoxy)silane |
InChI |
InChI=1S/C10H16OSSi/c1-12-10-8-6-5-7-9(10)11-13(2,3)4/h5-8H,1-4H3 |
Clé InChI |
IGKWOLQZHXQLPK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC=CC=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)
![Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14621453.png)



![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)

![2-[(E)-Benzyldiazenyl]butan-2-ol](/img/structure/B14621499.png)
![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)


![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)


